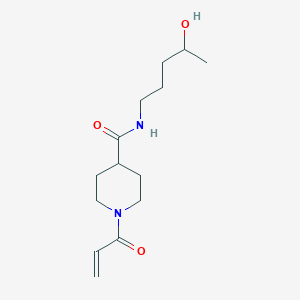
N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a hydroxypentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced through a nucleophilic substitution reaction.
Formation of the Prop-2-enoyl Group: The prop-2-enoyl group is added via an acylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the hydroxypentyl side chain.
Reduction: Reduction reactions can occur at the carbonyl group of the prop-2-enoyl moiety.
Substitution: Nucleophilic substitution reactions can take place at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxypentyl side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
- N-(4-Hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide
- This compound
- This compound
Uniqueness: this compound stands out due to its unique combination of a piperidine ring and a hydroxypentyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(4-hydroxypentyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-3-13(18)16-9-6-12(7-10-16)14(19)15-8-4-5-11(2)17/h3,11-12,17H,1,4-10H2,2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACWVIUWGRCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)C1CCN(CC1)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














